molecular formula C23H30N2O6 B247526 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B247526
M. Wt: 430.5 g/mol
InChI Key: TVEJARYGTZRATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine works by binding to the 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and preventing its aggregation. 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is involved in RNA processing and is found in the cytoplasmic inclusions in the brains of patients with neurodegenerative diseases. Inhibition of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregation may prevent the formation of these inclusions and potentially slow the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models. It has also been shown to reduce the levels of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregates in the brains of mice with ALS. The compound has not shown any significant toxicity or adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its specificity for 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. This allows researchers to target the protein without affecting other cellular processes. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the development of more potent and bioavailable analogs of the compound. Another direction is the investigation of the compound's potential in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its effects on other cellular processes need to be further elucidated.

Synthesis Methods

The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). It has been shown to inhibit the aggregation of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is a hallmark of these diseases. The compound has also been studied for its potential to improve cognitive function and memory in animal models.

properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)20(17)23(26)25-13-11-24(12-14-25)15-16-9-10-19(29-3)22(31-5)21(16)30-4/h6-10H,11-15H2,1-5H3

InChI Key

TVEJARYGTZRATA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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